5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid
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Overview
Description
5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid is an aromatic carboxylic acid that has garnered attention in scientific research due to its unique chemical properties. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a chlorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzoic acid derivative, followed by the introduction of the fluorine atom through electrophilic aromatic substitution. The carboxylic acid group is often introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups replacing chlorine or fluorine.
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the fluorine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid
- 3-Carboxy-5-fluorophenylboronic acid
- 5-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid
Uniqueness
5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms on the benzene ring enhances its potential for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFPRCMOUOHWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690908 |
Source
|
Record name | 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-79-7 |
Source
|
Record name | 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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